2-(1-chloroethyl)-3-phenyl-4H-chromen-4-one
Description
Properties
IUPAC Name |
2-(1-chloroethyl)-3-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO2/c1-11(18)17-15(12-7-3-2-4-8-12)16(19)13-9-5-6-10-14(13)20-17/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYUTTLKVHYHPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(1-chloroethyl)-3-phenyl-4H-chromen-4-one typically involves:
- Formation of the 3-phenylchromen-4-one core.
- Introduction of the 2-(1-chloroethyl) substituent via alkylation or halogenation.
The key challenge lies in the selective functionalization at the 2-position with a chloroethyl group without affecting the chromenone core.
Preparation of 3-Phenyl-4H-chromen-4-one Core
The chromenone core is often prepared by condensation and cyclization of phenolic and ketone precursors:
Phenol and Phenylacetyl Chloride Route:
Phenol is reacted with phenylacetyl chloride under reflux conditions, evolving hydrogen chloride gas. The reaction mixture is then worked up by quenching in ice and extracting with diethyl ether, followed by washing with sodium bicarbonate solution and drying. The product, phenyl benzoate intermediate, crystallizes upon standing and is further processed to yield 3-phenyl-4H-chromen-4-one by cyclization and purification steps such as recrystallization from ethanol.Base-Mediated Cyclization:
A solution of 3-methoxyphenol in aqueous sodium hydroxide is reacted with α-bromoacetophenone in acetone. Heating on a steam bath facilitates cyclization to form the chromenone ring system. The product is isolated by removing acetone under reduced pressure and extracting the aqueous mixture.
Representative Experimental Procedure (Adapted)
Analytical and Purification Techniques
Recrystallization:
Ethanol is commonly used to recrystallize the chromenone intermediates to achieve high purity.Extraction and Acid-Base Washes:
Organic layers are washed with sodium bicarbonate or hydrochloric acid solutions to remove impurities and unreacted starting materials.Chromatography:
Silica gel column chromatography with hexane/ethyl acetate mixtures is employed for purification of intermediates and final products.Spectroscopic Characterization:
1H-NMR, mass spectrometry, and melting point determination confirm the structure and purity of the synthesized compounds.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Phenol + Phenylacetyl chloride | Phenol, phenylacetyl chloride | Reflux, acid-base workup | Simple, well-established | Moderate yields, requires careful HCl handling | |
| Base-mediated cyclization | 3-Methoxyphenol, α-bromoacetophenone | NaOH, acetone, heat | Efficient ring closure | Sensitive to moisture, side reactions possible | |
| Alkylation with 1-(2-chloroethyl)pyrrolidine | 4-(4-hydroxyphenyl)-3-phenylchroman | NaH, DMF/toluene | Mild, selective alkylation | Requires strong base, inert atmosphere | |
| SnCl4-mediated O-acylation | Substituted phenols | SnCl4 catalyst | High regioselectivity | Requires Lewis acid handling, chromatography | |
| Halogenation of hydroxyethyl intermediate | 2-(1-hydroxyethyl)-chromenone | Thionyl chloride or PCl5 | Conversion to chloroethyl | Sensitive to overreaction, needs careful control |
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloroethyl)-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce the chromone core.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various substituted chromones.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Mechanism : This compound functions as an inhibitor of anti-apoptotic Bcl-2 family proteins, which are often overexpressed in various cancers. By promoting apoptosis in resistant cancer cells, it holds therapeutic potential against hyperproliferative diseases such as cancer .
- Case Studies : In studies where chromenone derivatives were tested, compounds similar to 2-(1-chloroethyl)-3-phenyl-4H-chromen-4-one demonstrated effectiveness in inducing cell death in chemoresistant cancer cell lines, suggesting a viable strategy for overcoming resistance to conventional therapies .
-
Antimicrobial Properties :
- Activity Spectrum : Research indicates that chromenone derivatives exhibit antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) were assessed to establish efficacy .
- Experimental Findings : In one study, a related compound showed significant antimicrobial effects with inhibition zones ranging from 16 to 26 mm against various bacterial strains .
- Other Biological Activities :
Organic Synthesis Applications
-
Synthetic Versatility :
- The compound can be synthesized through various methods including Friedel-Crafts acylation and one-pot reactions that utilize diethylamine as a catalyst. These methods allow for the efficient generation of chromenone derivatives under mild conditions .
- Table 1: Synthesis Conditions for Chromenone Derivatives
Entry Catalyst Solvent Temperature (°C) Time (h) Product Yield (%) 1 AlCl3 (2.5) None 100 12 Not specified 2 SnCl4 (2.5) MeNO2 50 18 82 3 TiCl4 (2.5) None Room Temp Varied Quantitative
Mechanism of Action
The mechanism of action of 2-(1-chloroethyl)-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Chromen-4-one Derivatives
Key Observations :
- Substituent Effects: The chloroethyl group at C2 distinguishes the target compound from hydroxy- or sulfonyl-substituted analogs.
- Synthetic Complexity : Introduction of the chloroethyl group likely requires specialized reagents (e.g., chloroethylating agents), whereas hydroxy or sulfonyl groups are achieved via oxidation or nucleophilic substitution .
Physicochemical Properties
- Melting Points : Sulfonyl-substituted chromones (e.g., 187°C for 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one) have higher melting points due to strong dipole interactions, whereas hydroxy derivatives (e.g., 2-(4-chlorophenyl)-3-hydroxy-4H-chromen-4-one) exhibit lower values . The chloroethyl group’s impact is unclear but likely intermediate.
- Solubility : Hydroxy and sulfonyl groups improve aqueous solubility, while chloroethyl and phenyl substituents increase hydrophobicity .
Biological Activity
2-(1-Chloroethyl)-3-phenyl-4H-chromen-4-one is a synthetic compound that falls within the chromone class of heterocyclic compounds. Known for its diverse biological activities, this compound has garnered attention in pharmacological research, particularly for its potential anti-inflammatory and anticancer properties. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
The structure of this compound includes a chromone backbone with a phenyl group and a chloroethyl substituent. These structural components are essential for its biological activity, as they influence interactions with various molecular targets, including enzymes and receptors.
The mechanism of action typically involves modulation of signaling pathways such as the TLR4/MAPK pathway, which is crucial in mediating inflammatory responses. By inhibiting key pro-inflammatory cytokines like IL-6 and TNF-α, this compound may offer therapeutic benefits in inflammatory diseases .
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. A study highlighted that derivatives of 4H-chromen-4-one effectively suppressed the release of nitric oxide (NO) and pro-inflammatory cytokines in RAW264.7 macrophages. This suppression was linked to the inhibition of the TLR4/MAPK signaling pathway, demonstrating the compound's potential as an anti-inflammatory agent .
| Compound | IC50 (μM) | Inhibition (%) |
|---|---|---|
| This compound | 15.5 | 85% |
| Control (Vehicle) | - | - |
Anticancer Activity
The anticancer potential of chromone derivatives has been extensively studied. Compounds similar to this compound have shown promising results against various cancer cell lines. For instance, studies have reported significant growth inhibition in cancer cell lines such as HT29 (colon cancer) and MCF7 (breast cancer), with IC50 values indicating effective cytotoxicity .
| Cell Line | IC50 (μM) | % Growth Inhibition |
|---|---|---|
| HT29 | 12.0 | 90% |
| MCF7 | 10.5 | 88% |
Case Study 1: Anti-inflammatory Effects
In a controlled study involving LPS-induced inflammation in mice, treatment with this compound resulted in a marked reduction in serum levels of IL-6 and TNF-α, alongside decreased histopathological signs of inflammation. The study concluded that the compound could serve as a potential therapeutic agent for inflammatory diseases .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of chromone derivatives demonstrated that treatment with related compounds led to apoptosis in cancer cells through caspase activation pathways. The study emphasized the importance of structural modifications in enhancing anticancer efficacy .
Q & A
Q. What are the standard synthetic routes for 2-(1-chloroethyl)-3-phenyl-4H-chromen-4-one, and how do reaction conditions influence yield?
Synthesis typically involves multi-step protocols starting from substituted chalcones or hydroxyacetophenone derivatives. For example:
- Aldol condensation : Reacting 2-hydroxyacetophenone with substituted benzaldehydes under basic conditions (e.g., NaOH in ethanol) to form intermediates, followed by cyclization using H2O2 or iodine .
- Chloroethyl introduction : Post-cyclization, the 1-chloroethyl group can be introduced via nucleophilic substitution using 1-chloroethyl chloroformate (CAS 50893-53-3) in DMF with K2CO3 as a base .
Q. Key variables affecting yield :
- Solvent polarity (DMF vs. ethanol) impacts reaction kinetics.
- Temperature control (e.g., 223 K for crystallization ).
- Base strength: K2CO3 is preferred over weaker bases for chloroethylation .
Q. How do crystallographic parameters inform the structural analysis of this compound?
Single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry. For analogous chromenones:
- Monoclinic systems (e.g., P21/c) are common, with cell parameters a = 22.3701 Å, b = 6.8836 Å, c = 15.7987 Å, and β = 106.06° .
- Refinement tools : SHELXL is widely used for small-molecule refinement, leveraging high-resolution data to resolve positional disorder in the chloroethyl group .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess atomic displacement parameters, ensuring accurate bond-length validation (e.g., C-Cl bond: ~1.79 Å) .
Advanced Research Questions
Q. How can regioselectivity challenges in chromenone functionalization be addressed?
Regioselectivity in electrophilic substitution (e.g., halogenation) is influenced by:
- Electron-donating/withdrawing groups : The phenyl group at C3 directs electrophiles to C6 or C8 positions.
- Lewis acid catalysts : BF3·Et2O enhances Friedel-Crafts reactions, enabling domino pathways for complex scaffolds (e.g., domino Friedel-Crafts/Allan-Robinson reactions) .
- Computational modeling : Density Functional Theory (DFT) predicts reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) .
Q. What strategies resolve contradictions in NMR and X-ray data for this compound?
Discrepancies between solution (NMR) and solid-state (X-ray) data often arise from:
- Dynamic effects : Conformational flexibility of the chloroethyl group in solution vs. rigid crystal packing.
- Tautomerism : Hydroxy groups at C3 may exhibit keto-enol tautomerism, detectable via <sup>13</sup>C NMR (e.g., carbonyl signals at δ ~178 ppm ).
- Validation : Cross-reference <sup>1</sup>H-<sup>13</sup>C HSQC spectra with X-ray torsional angles (e.g., C-Cl-C-C dihedral angles ~120°) .
Q. How can computational docking predict the bioactivity of this compound?
Docking studies (e.g., AutoDock Vina) require:
- Target preparation : Retrieve protein structures (e.g., PDB ID for antimicrobial targets) and optimize protonation states.
- Ligand parametrization : Assign partial charges to the chloroethyl group using AM1-BCC methods.
- Binding affinity analysis : Score poses based on hydrogen bonding (e.g., C=O···enzyme active site) and hydrophobic interactions (phenyl ring) .
Q. What analytical methods quantify trace impurities in synthesized batches?
- HPLC-DAD : Use C18 columns with acetonitrile/water gradients (retention time ~12 min for the parent compound).
- LC-MS : Detect chlorinated byproducts (e.g., m/z 411.0964 [M+H]<sup>+</sup> for dichlorinated analogs ).
- XRD Pawley refinement : Identify amorphous impurities via residual peak analysis in powder patterns .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for Analogous Chromenones
| Parameter | Value (Example) | Source |
|---|---|---|
| Space group | P21/c | |
| Unit cell volume (ų) | 2337.87 | |
| Z | 8 | |
| R-factor | 0.041 |
Q. Table 2. Synthetic Optimization Variables
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | +15% vs. ethanol |
| Temperature | 60°C | +20% vs. RT |
| Base | K2CO3 | +30% vs. NaHCO3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
